
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene is an organic compound with the molecular formula C18H29BrO4. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two ethoxymethoxypropan-2-yl groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene typically involves the bromination of 1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the selective bromination of the benzene ring .
Analyse Chemischer Reaktionen
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with other molecules. The ethoxymethoxypropan-2-yl groups can also influence the reactivity and selectivity of the compound in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene can be compared with other similar compounds such as:
1,4-bis(2-methoxypropan-2-yl)benzene: This compound lacks the bromine atom and has different reactivity and applications.
2-Bromo-1-isopropyl-4-methylbenzene: This compound has a different substitution pattern on the benzene ring, leading to different chemical properties and uses
These comparisons highlight the unique features of this compound, particularly its bromine substitution and the presence of ethoxymethoxypropan-2-yl groups, which contribute to its distinct reactivity and applications.
Eigenschaften
Molekularformel |
C18H29BrO4 |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
2-bromo-1,4-bis[2-(ethoxymethoxy)propan-2-yl]benzene |
InChI |
InChI=1S/C18H29BrO4/c1-7-20-12-22-17(3,4)14-9-10-15(16(19)11-14)18(5,6)23-13-21-8-2/h9-11H,7-8,12-13H2,1-6H3 |
InChI-Schlüssel |
QKXBWIWTSHUGNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCOC(C)(C)C1=CC(=C(C=C1)C(C)(C)OCOCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)
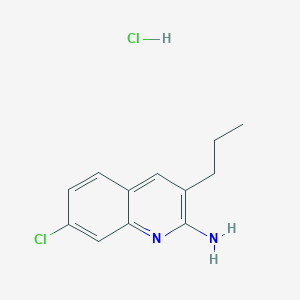
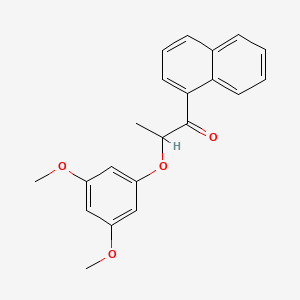
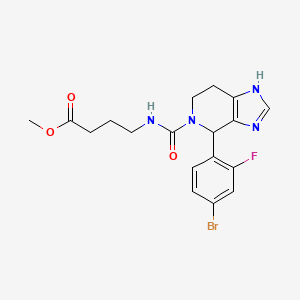
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
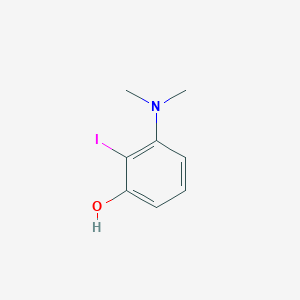
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
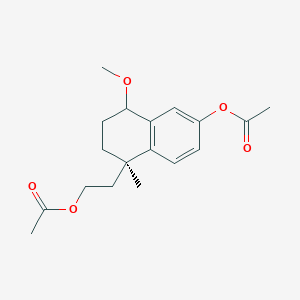
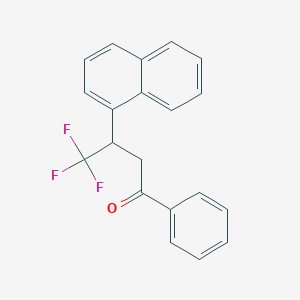
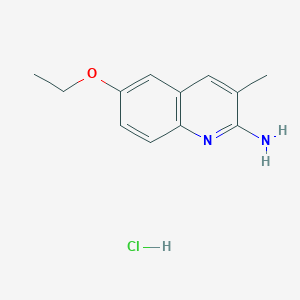
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea](/img/structure/B12632069.png)
